- A theoretical and spectroscopic (NMR and IR) study of indirubin in solution and in the solid state, Journal of Physical Organic Chemistry, 2020, 33(4),
Cas no 397242-72-7 ((E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE)
397242-72-7 structure
Product Name:(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE
CAS-Nr.:397242-72-7
MF:C16H10N2O2
MW:262.262803554535
CID:3160892
PubChem ID:10177
Update Time:2025-04-21
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE
- LS-14462
- 2-(2-oxo-1H-indol-3-ylidene)-1H-indol-3-one
- AB00639939-06
- Isoindirubin
- HMS3369O15
- 3-(1,3-dihydro-3-oxo-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-on
- (E)-3-(3-oxoindolin-2-ylidene)indolin-2-one
- CHEMBL3185783
- AKOS032455876
- BMK1-G9
- UNII-1LXW6D3W2Z
- 3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one
- (Z)-[2,3 inverted exclamation mark -Biindolinylidene]-2 inverted exclamation mark ,3-dione
- 610-392-0
- NCGC00163356-03
- 479-41-4
- BDBM50349806
- 397242-72-7
- CCG-100673
- SMR004701694
- (Z)-Indirubin
- HY-N0117R
- Isoindogotin
- KBio2_005586
- UNM-0000305766
- HY-N0117A
- 2H-Indol-2-one,3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- (delta(sup 2,3')-BIINDOLINE)-2',3-DIONE
- SDCCGSBI-0634263.P002
- (Z)-[2,3invertedexclamationmark-Biindolinylidene]-2invertedexclamationmark,3-dione
- 5-24-08-00507 (Beilstein Handbook Reference)
- C.I. 75790
- (3~{Z})-3-(3-oxidanylidene-1~{H}-indol-2-ylidene)-1~{H}-indol-2-one
- (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
- UNII-V86L8P74GI
- Isoindirubine
- CHEMBL35349
- KBio3_000840
- HMS3393H20
- MFCD00221745
- NSC 105327
- AC-8003
- SR-01000759396
- AC1180
- KBio2_003018
- Indigopurpurin
- BSPBio_001110
- BI164578
- MLS002473308
- CS-12423
- BRD-K17894950-001-14-3
- HMS1990H11
- Indirubin?
- HMS1362H11
- 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-, (3E)-
- 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-(9CI)
- SB64698
- SY058396
- I0868
- V86L8P74GI
- (2'Z)-Indirubin, >=98% (HPLC)
- (delta2,3'-Biindoline)-2',3-dione
- HY-N0117
- (3E)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
- IDI1_002150
- cid_5318433
- BDBM7392
- s2386
- [2,3'-Biindolinylidene]-2',3-dione
- Indigo Red
- HMS3656O13
- Bio2_000395
- EX-A347
- FI65043
- C.I. 73200
- NS00101121
- AKOS015895136
- BCP28869
- Indirubin [MI]
- AKOS028108775
- BDBM50023867
- HMS1792H11
- NCGC00163356-04
- CPD000466311
- KBio3_000839
- 1LXW6D3W2Z
- DTXSID201026053
- NS00011738
- NSC-827101
- BRD-K17894950-001-04-4
- NCGC00179302-02
- Indirubin,(S)
- Indirubin - Bio-X trade mark
- MFCD00956441
- HMS2234G06
- INDARUBICIN
- Indirubin derivative, 1
- NCGC00163356-01
- Couroupitine B
- DA-54305
- CCG-101058
- CHEMBL1276127
- (Z)-[2,3-Biindolinylidene]-2,3-dione
- MLS006010732
- IndirubinCouroupitine B; Indigopurpurin
- INDIRUBIN [WHO-DD]
- FD9058
- CHEBI:92322
- Q1661452
- 906748-38-7
- BRN 0088279
- CS-3682
- SCHEMBL27678
- MLS001424211
- CCG-267073
- KBioGR_000450
- SW197688-2
- KBio2_000450
- SMR000466311
- MSK157073
- NSC105327
- NSC-105327
- (3z)-3-(3-oxo-1,3-dihydro-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-one
- Q27164070
- (3Z)-3-(3-oxoindolin-2-ylidene)indolin-2-one
- Bio2_000875
- Indirubin 3E-form [MI]
- NCGC00163356-02
- KBioSS_000450
- MLS000759416
- 2H-Indol-2-one,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- PD003207
- 2H-Indol-2-one, 3-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-
- EM-A05-INDIRUBIN
- Indirubin (Standard)
- 3-(1,3-dihydro-3-oxo-2h-indol-2-ylidene)-1,3-dihydro-2h-indol-2-one
- 2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one
- AC-29931
- 3-(3-indolinone-2-ylidene)-indolin-2-one
- [.DELTA.2,3-dione
- HMS2051H20
- CRDNMYFJWFXOCH-UHFFFAOYSA-N
- NSC827101
- Indirubin
- DB12379
- NC00308
- DTXSID501026052
- (Z)-[2,3'-biindolinylidene]-2',3-dione
- DB-179341
- BiomolKI_000069
- SCHEMBL9899338
- BiomolKI2_000073
- BRD-K17894950-001-03-6
- 3-(3-oxoindolin-2-ylidene)indolin-2-one
- SR-01000759396-5
- HMS3403H11
- BCP9000788
- 2-(2-hydroxy-1H-indol-3-yl)indol-3-one
-
- Inchi: 1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
- InChI-Schlüssel: JNLNPCNGMHKCKO-UHFFFAOYSA-N
- Lächelt: OC1=C(C2C(C3C=CC=CC=3N=2)=O)C2C=CC=CC=2N1
Berechnete Eigenschaften
- Genaue Masse: 262.074227566Da
- Monoisotopenmasse: 262.074227566Da
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 0
- Komplexität: 448
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topologische Polaroberfläche: 65.5Ų
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5 h, rt
Referenz
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Raw materials
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Preparation Products
(E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE Verwandte Literatur
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
397242-72-7 ((E)-[2,3'-BIINDOLINYLIDENE]-2',3-DIONE) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Empfohlene Lieferanten
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz